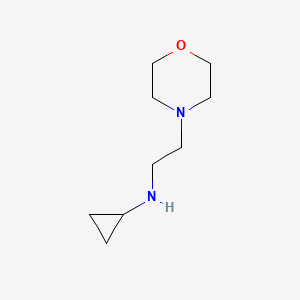
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound containing both an oxadiazole and a pyridinium ring. The compound has been studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmaceutical Chemistry
The oxadiazole ring is a significant heterocyclic compound in pharmaceutical chemistry, characterized by one oxygen and two nitrogen atoms in a five-membered ring. This structure is derived from furan by replacing two methylene groups with nitrogen atoms, leading to various isomers such as 1,2,4-oxadiazole. These compounds, including the 1,2,4-oxadiazole derivatives, have become crucial motifs for developing novel drugs due to their extensive chemical and biological properties. The synthesis and application of these derivatives in pharmaceuticals highlight their importance in drug development, particularly in designing compounds with antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Sharma, 2015); (Siwach & Verma, 2020).
Tautomerism and Structural Analysis
The study of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has contributed to understanding the tautomerism and structural features of oxadiazole compounds. These insights are crucial for synthesizing new compounds with potential pharmaceutical applications, providing a foundation for developing novel therapeutic agents with improved efficacy and selectivity (Koparır, Çetin, & Cansiz, 2005).
Anticancer Applications
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has unveiled their potential as apoptosis inducers and anticancer agents. These compounds have shown activity against various cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in oncology. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further underscores the significance of these compounds in cancer treatment (Zhang et al., 2005).
Energetic Materials and Insensitive Munitions
The development of insensitive energetic materials based on oxadiazole derivatives underscores the versatility of these compounds beyond pharmaceutical applications. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior alternatives to traditional energetic materials. Such studies demonstrate the potential of oxadiazole derivatives in applications requiring high energy content and safety (Yu et al., 2017).
Propriétés
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRKZOQJKBUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

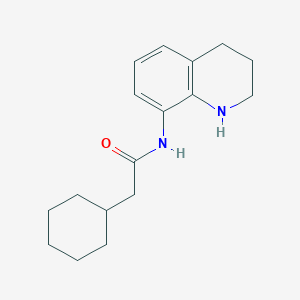
![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)
![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

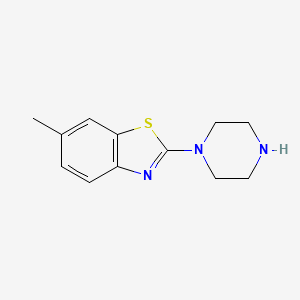
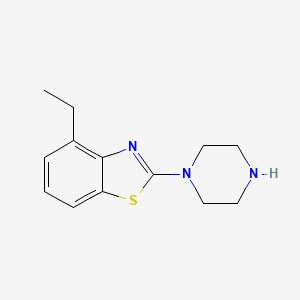

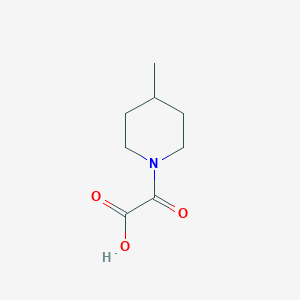
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
